molecular formula C9H14O B3333701 Isophorone-2,4,4,6,6-d5 CAS No. 1262769-87-8

Isophorone-2,4,4,6,6-d5

Cat. No.: B3333701
CAS No.: 1262769-87-8
M. Wt: 143.24 g/mol
InChI Key: HJOVHMDZYOCNQW-FIFBNPHPSA-N
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Description

It is a clear, colorless liquid with a molecular formula of C9H9D5O and a molecular weight of 143.24 g/mol . This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields.

Biochemical Analysis

Biochemical Properties

2,4,4,6,6-Pentadeuterio-3,5,5-trimethylcyclohex-2-en-1-one plays a significant role in biochemical reactions due to its unique isotopic composition. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, it can act as a substrate for certain dehydrogenases, which catalyze the oxidation-reduction reactions involving this compound. The deuterium atoms in 2,4,4,6,6-Pentadeuterio-3,5,5-trimethylcyclohex-2-en-1-one can lead to kinetic isotope effects, altering the reaction rates and providing insights into enzyme mechanisms .

Cellular Effects

2,4,4,6,6-Pentadeuterio-3,5,5-trimethylcyclohex-2-en-1-one affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in oxidative stress responses and metabolic pathways. Additionally, 2,4,4,6,6-Pentadeuterio-3,5,5-trimethylcyclohex-2-en-1-one can impact mitochondrial function, leading to changes in ATP production and overall cellular energy balance .

Molecular Mechanism

The molecular mechanism of 2,4,4,6,6-Pentadeuterio-3,5,5-trimethylcyclohex-2-en-1-one involves its interaction with specific biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their activity. The presence of deuterium atoms can influence the binding affinity and stability of enzyme-substrate complexes. Additionally, 2,4,4,6,6-Pentadeuterio-3,5,5-trimethylcyclohex-2-en-1-one can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4,4,6,6-Pentadeuterio-3,5,5-trimethylcyclohex-2-en-1-one can change over time. The compound’s stability and degradation are influenced by various factors, including temperature, pH, and the presence of other reactive species. Long-term exposure to 2,4,4,6,6-Pentadeuterio-3,5,5-trimethylcyclohex-2-en-1-one can lead to cumulative effects on cellular function, such as alterations in metabolic flux and oxidative stress responses .

Dosage Effects in Animal Models

The effects of 2,4,4,6,6-Pentadeuterio-3,5,5-trimethylcyclohex-2-en-1-one vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and beneficial effects on metabolic pathways. At high doses, 2,4,4,6,6-Pentadeuterio-3,5,5-trimethylcyclohex-2-en-1-one can cause adverse effects, including oxidative stress, mitochondrial dysfunction, and tissue damage. Threshold effects and dose-response relationships are critical for understanding the compound’s safety and efficacy in vivo .

Metabolic Pathways

2,4,4,6,6-Pentadeuterio-3,5,5-trimethylcyclohex-2-en-1-one is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further participate in conjugation reactions, such as glucuronidation and sulfation, facilitating the compound’s excretion. The presence of deuterium atoms can influence the metabolic flux and the levels of metabolites produced .

Transport and Distribution

Within cells and tissues, 2,4,4,6,6-Pentadeuterio-3,5,5-trimethylcyclohex-2-en-1-one is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s lipophilic nature allows it to diffuse across cell membranes, reaching different cellular compartments. The distribution of 2,4,4,6,6-Pentadeuterio-3,5,5-trimethylcyclohex-2-en-1-one can affect its activity and function within the cell .

Subcellular Localization

The subcellular localization of 2,4,4,6,6-Pentadeuterio-3,5,5-trimethylcyclohex-2-en-1-one is crucial for its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to mitochondria, where it can influence mitochondrial function and energy production. The localization of 2,4,4,6,6-Pentadeuterio-3,5,5-trimethylcyclohex-2-en-1-one can also affect its interactions with other biomolecules and its overall biochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isophorone-2,4,4,6,6-d5 is synthesized through the base-catalyzed self-condensation of acetone. This reaction involves multiple steps, including the formation of intermediate compounds such as triacetone dialcohol and ketonic resins . The reaction is typically carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes as its non-deuterated counterpart. The process involves the use of deuterated acetone as a starting material, which undergoes self-condensation in the presence of a base catalyst. The reaction parameters, such as temperature and pressure, are optimized to achieve high selectivity towards the desired product .

Chemical Reactions Analysis

Types of Reactions

Isophorone-2,4,4,6,6-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include isophorone oxide, isophorone alcohol, and various substituted derivatives .

Scientific Research Applications

Isophorone-2,4,4,6,6-d5 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of isophorone-2,4,4,6,6-d5 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide a unique advantage in studying reaction mechanisms, as they can be traced using spectroscopic techniques. This allows researchers to gain insights into the molecular interactions and pathways involved in various chemical and biological processes.

Comparison with Similar Compounds

Isophorone-2,4,4,6,6-d5 is compared with other similar compounds, such as:

The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for detailed studies in various scientific fields .

Properties

IUPAC Name

2,4,4,6,6-pentadeuterio-3,5,5-trimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-7-4-8(10)6-9(2,3)5-7/h4H,5-6H2,1-3H3/i4D,5D2,6D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOVHMDZYOCNQW-FIFBNPHPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC(C1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(C(C(C1=O)([2H])[2H])(C)C)([2H])[2H])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30746424
Record name 3,5,5-Trimethyl(2H5)-2-cyclohexen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262769-87-8
Record name 3,5,5-Trimethyl(2H5)-2-cyclohexen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1262769-87-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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